An In-depth Technical Guide to 2-Amino-3-benzyloxypyridine
An In-depth Technical Guide to 2-Amino-3-benzyloxypyridine
CAS Number: 24016-03-3
This technical guide provides a comprehensive overview of 2-Amino-3-benzyloxypyridine, a pivotal chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and safety protocols.
Chemical and Physical Properties
2-Amino-3-benzyloxypyridine is a stable, solid compound under normal conditions.[1] It presents as a brown, green to brown, or off-white to pale yellow crystalline powder.[1][2][3] This compound is characterized by a pyridine (B92270) ring substituted with an amino group at the 2-position and a benzyloxy group at the 3-position.
Table 1: Physicochemical Properties of 2-Amino-3-benzyloxypyridine
| Property | Value | Reference |
| CAS Number | 24016-03-3 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O | [4] |
| Molecular Weight | 200.24 g/mol | [3][4] |
| Appearance | Brown, green to brown, or off-white to pale yellow crystalline powder | [1][2][3] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 337.96°C (estimate) | |
| Density | 1.1131 g/cm³ (estimate) | |
| Solubility | Sparingly soluble in water.[1] Slightly soluble in chloroform, methanol, DMSO.[3] | [1][3] |
| pKa | 8.40 ± 0.10 (Predicted) | [1] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light. Keep in a dark place under an inert atmosphere at room temperature. | [1][3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-Amino-3-benzyloxypyridine.
Table 2: Spectroscopic Data Summary
| Technique | Data | Reference |
| ¹H NMR | Chemical shifts (CDCl₃, 400 MHz) δ (ppm): 7.67 (d), 7.42-7.32 (m, phenyl), 6.95 (t), 6.57 (d), 5.04 (s, -OCH₂-), 4.8 (br s, -NH₂). | [5] |
| ¹³C NMR | Spectra available, detailed shifts can be obtained from referenced sources. | [2][6] |
| FTIR | Key peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching and bending vibrations. | [7] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 200. Key fragments include those corresponding to the loss of the benzyl (B1604629) group. | [5] |
Biological Activity and Applications
2-Amino-3-benzyloxypyridine is a significant building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1][8] It is a known inhibitor of mitogen-activated protein kinase p38α (MAPK14), a key enzyme in cellular signaling pathways.[4][9]
p38α MAP Kinase Inhibition
The p38 MAP kinase signaling pathway is activated by a variety of cellular stresses and inflammatory cytokines.[8] This pathway plays a critical role in regulating inflammation, apoptosis, and cell differentiation.[10] As an inhibitor of p38α, 2-Amino-3-benzyloxypyridine has potential applications in the development of therapies for inflammatory diseases and other conditions where this pathway is dysregulated.
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of 2-Amino-3-benzyloxypyridine
A common method for the synthesis of 2-Amino-3-benzyloxypyridine involves the benzylation of 2-amino-3-hydroxypyridine. The following is a representative protocol.
Workflow for the Synthesis of 2-Amino-3-benzyloxypyridine
Caption: Synthesis Workflow.
Detailed Methodology:
-
In a three-necked round bottom flask equipped with a mechanical stirrer and a thermometer, combine a 40% sodium hydroxide (B78521) solution, a phase transfer catalyst (e.g., Adogen 464 or tetrabutylammonium (B224687) bromide), and dichloromethane.[1][8]
-
To this vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine.
-
Cool the mixture to 25°C and add benzyl chloride in one portion.[1]
-
After the reaction is complete, allow the layers to separate. The lower aqueous phase is removed and can be further extracted with dichloromethane.[1]
-
The combined organic phases are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent like potassium carbonate or sodium sulfate.[1][8]
-
The dichloromethane is removed under reduced pressure to yield a solid.[1]
-
The crude product is then purified by recrystallization from boiling absolute ethanol, followed by cooling, filtration, and drying in a vacuum oven.[1] Alternatively, purification can be achieved by column chromatography.[8]
p38α Kinase Activity Assay
The inhibitory effect of 2-Amino-3-benzyloxypyridine on p38α kinase can be quantified using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate, such as ATF2.
Workflow for p38α Kinase Inhibition Assay
Caption: p38α Kinase Assay Workflow.
Detailed Methodology (Non-Radioactive, Immunoblotting):
-
Cell Lysate Preparation (Source of Kinase): Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway.
-
Immunoprecipitation: Immunoprecipitate the active p38α kinase from the cell lysate using an anti-p38 MAP Kinase antibody.
-
Kinase Reaction:
-
Resuspend the immunoprecipitated kinase in a kinase assay buffer.
-
Aliquot the kinase into separate tubes for control and various concentrations of 2-Amino-3-benzyloxypyridine.
-
Pre-incubate the kinase with the inhibitor for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATF2 substrate and ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.[1]
-
Terminate the reaction by adding SDS sample buffer and boiling.[1]
-
-
Detection:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-ATF2.
-
Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated ATF2.
-
Calculate the percentage of inhibition for each concentration of 2-Amino-3-benzyloxypyridine relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Safety and Toxicology
Appropriate safety precautions should be taken when handling 2-Amino-3-benzyloxypyridine.
Table 3: Safety and Hazard Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Personal Protective Equipment | Dust mask (type N95), eye shields, and gloves. | [4] |
Toxicological Data:
-
2-Amino-3-hydroxypyridine: The acute oral LD₅₀ in rats is reported as 500 mg/kg.[11] It is considered toxic if swallowed and causes skin and serious eye irritation.[5] The EC₅₀ for Daphnia magna is 24.6 mg/L over 48 hours, indicating it is toxic to aquatic life.[5]
-
2-Aminopyridine: This compound is known to be acutely toxic and is readily absorbed through the skin.[12]
Given the data on these related compounds, 2-Amino-3-benzyloxypyridine should be handled with care as a potentially toxic and irritating substance. A full toxicological assessment has not been found.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 2-アミノ-3-ベンジルオキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. promega.com [promega.com]
- 11. cir-safety.org [cir-safety.org]
- 12. epa.gov [epa.gov]
